Product packaging for L-Histidyl-L-prolinamide dihydrobromide(Cat. No.:CAS No. 59760-04-2)

L-Histidyl-L-prolinamide dihydrobromide

Cat. No.: B1340383
CAS No.: 59760-04-2
M. Wt: 413.11 g/mol
InChI Key: VEUXRROWTMGTCK-CDEWPDHBSA-N
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Description

Contextualizing Peptide-Based Chemical Entities in Advanced Research

Peptide-based chemical entities represent a significant and rapidly evolving class of molecules in advanced research and drug discovery. Composed of amino acid building blocks, peptides occupy a unique chemical space between small molecules and large protein biologics. researchgate.net This position confers distinct biochemical properties, allowing them to engage with biological targets, such as proteins and receptors, with high specificity and potency. nih.gov The inherent structural and functional diversity of peptides, derived from the vast possible combinations of amino acids, makes them highly valuable for developing novel therapeutic agents and research tools. mdpi.com

The scientific community's interest in peptides is driven by their ability to modulate complex biological processes, including hormonal signaling, neurotransmission, and cell growth. nih.govmdpi.com Advanced synthetic techniques, such as solid-phase synthesis and chemical ligation, have enabled the precise construction of designer peptides with modified backbones, non-natural amino acids, and cyclic structures to overcome challenges like metabolic instability. nih.gov These modifications aim to enhance the molecule's pharmacological properties, making them more suitable for clinical development. nih.gov As such, peptide-based compounds are central to research in numerous areas, including oncology, metabolic disorders, and neurology. researchgate.netnih.gov

Significance as a Precursor in Bioactive Peptide Analog Synthesis

L-Histidyl-L-prolinamide serves as a crucial precursor and structural scaffold in the synthesis of more complex bioactive peptide analogs. In synthetic chemistry, it functions as a key intermediate—a pre-formed building block that can be chemically joined with other molecular fragments. This modular approach is fundamental in constructing libraries of related compounds for structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to observe the effect on its biological activity.

The utility of the L-Histidyl-L-prolinamide moiety lies in its presence as the C-terminal dipeptide amide of Thyrotropin-Releasing Hormone (TRH). nih.gov Synthetic strategies for TRH analogs often involve the initial preparation of a protected histidyl-prolinamide fragment. This fragment is then coupled with various N-terminal groups, which can be the natural pyroglutamyl residue or other chemical moieties designed to alter the final compound's properties. For instance, the synthesis of TRH itself has been described via a process where a protected pyroglutamyl-histidyl-proline intermediate is created, which is subsequently converted to the final amide. researchgate.net This underscores the role of the histidyl-proline core as a foundational unit upon which the final, biologically active molecule is built.

Overview of its Importance in Thyrotropin-Releasing Hormone (TRH) Mimetic Development

Thyrotropin-Releasing Hormone (TRH), a tripeptide with the structure L-pyroglutamyl-L-histidyl-L-prolineamide, is a critical hypothalamic hormone that regulates the synthesis and release of thyrotropin from the pituitary gland. nih.govoup.com Beyond its endocrine function, TRH acts as a neuromodulator in the central nervous system (CNS), influencing processes like arousal, temperature regulation, and autonomic functions. oup.com This broad activity profile has made TRH a molecule of significant therapeutic interest for various neurological and endocrine disorders.

However, the clinical utility of native TRH is severely limited by its rapid enzymatic degradation in the body. This has spurred extensive research into the development of TRH mimetics—structurally similar molecules designed to replicate the therapeutic effects of TRH but with enhanced stability and bioavailability. nih.gov L-Histidyl-L-prolinamide is central to this effort, as it forms two-thirds of the native TRH structure.

The development of TRH analogs involves modifying the three main components of the TRH molecule: the N-terminal pyroglutamyl ring, the central histidine residue, and the C-terminal prolinamide. The L-Histidyl-L-prolinamide portion is particularly important for receptor binding and biological activity. Researchers have synthesized numerous analogs by making subtle changes to this dipeptide core, such as substituting the terminal amide with a thioamide group, to investigate the impact on receptor affinity and signaling. nih.gov By using L-Histidyl-L-prolinamide as a foundational structure, scientists can systematically explore how chemical modifications translate into improved pharmacological profiles, leading to the discovery of more stable and effective TRH mimetics for potential therapeutic use.

Data Tables

Table 1: Physicochemical Properties of L-Histidyl-L-prolinamide Dihydrobromide and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Form
D -Histidyl-L -prolinamide dihydrobromideC₁₁H₁₇N₅O₂·2HBr413.11-
L -Histidyl-L -prolineC₁₁H₁₆N₄O₃252.27Solid
L -ProlinamideC₅H₁₀N₂O114.15Crystalline Powder

Data sourced from references alfa-chemistry.comnih.govchemicalbook.com. Note the stereochemistry for the dihydrobromide salt.

Table 2: Structural Comparison of TRH and Representative Analogs

CompoundN-Terminal GroupCentral ResidueC-Terminal MoietyKey Feature
Thyrotropin-Releasing Hormone (TRH) L-PyroglutamylL-HistidylL-ProlinamideNative hormone
Pyroglutamyl-histidyl-proline thioamide L-PyroglutamylL-HistidylL-Proline thioamideC-terminal amide replaced with thioamide nih.gov
Various TRH Mimetics Modified Heterocyclic RingsL-Histidyl or AnalogsL-Prolinamide or AnalogsSystematic modifications to improve stability and CNS effects

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19Br2N5O2 B1340383 L-Histidyl-L-prolinamide dihydrobromide CAS No. 59760-04-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2.2BrH/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17;;/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15);2*1H/t8-,9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUXRROWTMGTCK-CDEWPDHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Br2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541627
Record name L-Histidyl-L-prolinamide--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59760-04-2
Record name L-Histidyl-L-prolinamide--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Synthesis and Derivatization Strategies

Methodologies for the Preparation of L-Histidyl-L-prolinamide Dihydrobromide

The synthesis of this compound is a multi-step process that begins with the coupling of appropriately protected amino acid precursors, followed by selective deprotection and salt formation, and concluding with rigorous purification.

The foundational step in synthesizing the dipeptide is the formation of an amide bond between L-histidine and L-prolinamide. To prevent unwanted side reactions, the amino group of histidine is typically protected, for instance with a t-butyloxycarbonyl (Boc) group. The coupling reaction itself is facilitated by a coupling agent.

A common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC), which activate the carboxyl group of the N-protected L-histidine to facilitate nucleophilic attack by the amino group of L-prolinamide. The reaction is typically carried out in an inert, polar solvent like dimethylformamide (DMF) at a reduced temperature (e.g., 0°C) to minimize side reactions. An organic base, such as triethylamine, may be added to neutralize the hydrochloride salt of prolinamide, liberating the free amine for the reaction researchgate.net.

Optimization of this step is critical for achieving high yields and minimizing racemization, a common side reaction in peptide synthesis. While DCC is effective, alternative and more advanced coupling reagents have been developed. These include uronium/aminium and phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). These reagents often require the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt), which act as racemization suppressants and improve coupling efficiency acs.orgjst.go.jpresearchgate.net. The choice of solvent, temperature, and molar ratios of reactants are all crucial parameters that must be optimized researchgate.net.

Following the successful coupling of the two amino acid residues, the N-terminal protecting group on the histidine moiety must be removed. In the case of the t-butyloxycarbonyl (Boc) group, this is achieved through acidolysis. A strong acid is used to cleave the Boc group without affecting the newly formed peptide bond or other sensitive functional groups.

For the preparation of the dihydrobromide salt, a solution of hydrobromic acid (HBr) in an inert solvent like ethyl acetate, dioxane, or ethyl ether is commonly employed researchgate.net. This one-step process accomplishes both the deprotection of the amine and the formation of the desired salt. The use of two equivalents of HBr ensures the protonation of both the newly deprotected alpha-amino group of histidine and the nitrogen atom in the imidazole (B134444) ring of the histidine side chain, resulting in the stable this compound. The process must be carefully controlled to ensure complete deprotection and to prevent acid-catalyzed side reactions.

Purity is paramount, especially when the dipeptide is intended for use as an intermediate in the synthesis of pharmacologically active compounds. After deprotection and salt formation, the crude product often contains residual reagents, byproducts (such as dicyclohexylurea if DCC is used), and unreacted starting materials.

A standard and effective method for purification is column chromatography researchgate.net. Silica gel is a common stationary phase for this purpose. The crude product is dissolved in a minimal amount of a suitable solvent and applied to the column. Elution is then carried out using a carefully selected solvent system, often a mixture of a polar solvent like methanol and a less polar solvent like chloroform. The polarity of the eluent is gradually increased to separate the desired compound from impurities. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product researchgate.net.

Once the pure fractions are combined and the solvent is removed, the final product is often isolated as a solid through lyophilization (freeze-drying). This technique is particularly suitable for peptides as it removes the solvent at low temperatures, minimizing thermal degradation and yielding a stable, amorphous powder.

StepProcedureKey Reagents & SolventsPurposeReference
1. Peptide CouplingCoupling of N-Boc-L-histidine with L-prolinamide hydrochloride.DCC, Triethylamine, DMFFormation of the dipeptide backbone. researchgate.net
2. Deprotection & Salt FormationCleavage of the Boc protecting group and formation of the dihydrobromide salt.Hydrobromic Acid (HBr) in Ethyl Acetate or DioxaneTo yield the free dipeptide as a stable salt. researchgate.net
3. PurificationIsolation of the pure compound from the reaction mixture.Silica Gel Column Chromatography (Methanol/Chloroform eluent)To remove byproducts and unreacted starting materials. researchgate.net
4. IsolationObtaining the final product in a solid, stable form.Lyophilization (Freeze-Drying)To yield a stable, easy-to-handle powder.General Practice

Strategic Utilization as a Key Intermediate in Complex Peptide Synthesis

The most prominent application of L-Histidyl-L-prolinamide is as a direct precursor in the synthesis of Thyrotropin-Releasing Hormone (TRH), a tripeptide with the structure L-pyroglutamyl-L-histidyl-L-prolinamide jst.go.jpnih.gov. The synthesis is elegantly simple, requiring only a single coupling step researchgate.net.

The this compound intermediate is coupled with an activated form of pyroglutamic acid. Typically, an active ester of pyroglutamic acid, such as trichlorophenyl pyroglutamate, is used. This condensation reaction is performed in an inert polar solvent, such as DMF. The reaction proceeds efficiently at room temperature to yield TRH directly researchgate.net. This synthetic route is highly advantageous because it avoids the need for protecting groups on the dipeptide intermediate, simplifying the purification of the final tripeptide product researchgate.net. This strategy has been foundational in making TRH and its derivatives, which are synthesized from various proline-derived precursors, accessible for research and clinical applications mdpi.com.

Reactant 1Reactant 2SolventProductSignificanceReference
L-Histidyl-L-prolinamide (from dihydrobromide salt)Activated L-pyroglutamic acid (e.g., trichlorophenyl pyroglutamate)Dimethylformamide (DMF)L-pyroglutamyl-L-histidyl-L-prolinamide (TRH)A direct, single-step coupling to form the final tripeptide hormone. researchgate.net

The L-Histidyl-L-prolinamide scaffold serves as a versatile platform for the development of novel TRH analogues with modified biological properties, such as increased stability and enhanced central nervous system activity. A key strategy involves replacing the N-terminal pyroglutamyl moiety with other chemical groups.

A prominent example of such a derivatization is the synthesis of Taltirelin (B1682926) (also known as TA-0910), a potent and metabolically stable TRH analogue researchgate.netacs.orgjst.go.jp. The chemical name for Taltirelin is (l-methyl-(S)-4,5-dihydroorotyl)-L-histidyl-L-prolinamide researchgate.net. Its synthesis involves the acylation of the N-terminal amino group of L-Histidyl-L-prolinamide with a 1-methyl-4,5-dihydroorotic acid moiety acs.org. This modification protects the peptide from enzymatic degradation, which typically cleaves the pyroglutamyl-histidyl bond in native TRH, thereby extending its duration of action and enhancing its therapeutic potential researchgate.netnih.gov. This derivatization strategy highlights the importance of L-Histidyl-L-prolinamide as a core intermediate for creating next-generation peptide-based therapeutics.

Controlled Condensation Reactions with Varied N-Terminal and C-Terminal Moieties

Controlled condensation reactions are fundamental to the synthesis and derivatization of L-Histidyl-L-prolinamide. These reactions involve the coupling of the dipeptide with various chemical entities at its amino (N-terminal) or carboxyl (C-terminal) ends. The process typically requires an inert, polar solvent to facilitate the reaction. google.com

N-Terminal Modifications: The N-terminus of the dipeptide, located at the histidine residue, presents a primary amine that is a key site for derivatization. Modification at this site can alter the molecule's biological activity and stability. sigmaaldrich.com Acetylation, for example, is a common modification that removes the positive charge from the N-terminus, which can increase the peptide's stability against degradation. sigmaaldrich.com More complex moieties can be introduced through coupling reactions with activated carboxylic acids.

For instance, the synthesis of (1-methyl-L-4,5-dihydroorotyl)-L-histidyl-L-prolinamide is achieved by reacting this compound with an activated form of 1-methyl-L-4,5-dihydroorotic acid. google.comgoogle.com Such reactions are often carried out in solvents like dimethylformamide (DMF) and may employ a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. google.com The reaction proceeds by activating the carboxylic acid, which then reacts with the N-terminal amine of the dipeptide. google.comgoogle.com The use of a base like triethylamine is often necessary to neutralize the dihydrobromide salt and deprotonate the N-terminal amine, making it nucleophilic. google.comgoogle.com

C-Terminal Modifications: The C-terminus of L-Histidyl-L-prolinamide is already an amide, a modification that neutralizes the negative charge of the typical carboxylic acid end. sigmaaldrich.com This amidation is crucial as it can prevent enzymatic degradation and mimic the structure of native proteins. sigmaaldrich.com While the primary amide is the defining feature of prolinamide, further derivatization strategies can be envisioned, though they are less common than N-terminal modifications. The potency of proline-rich peptides against certain bacteria has been shown to increase with C-terminal modifications. nih.gov

The following table summarizes representative condensation reactions involving L-Histidyl-L-prolinamide, showcasing the versatility of N-terminal modification.

N-Terminal Moiety AddedReagentsSolventResulting Compound
(1-methyl-L-4,5-dihydroorotyl)1-methyl-L-4,5-dihydroorotic acid, N-hydroxysuccinimide, Dicyclohexylcarbodiimide (DCC), TriethylamineDimethylformamide (DMF)(1-methyl-L-4,5-dihydroorotyl)-L-histidyl-L-prolinamide google.comgoogle.com
PyroglutamylPentachlorophenyl pyroglutamateDimethylformamide (DMF)Pyroglutamyl-histidyl-proline amide google.com

Mechanistic Studies of Byproduct Formation in Peptide Coupling Reactions

The synthesis of peptides is often complicated by side reactions that can reduce the yield and purity of the desired product. For peptides containing proline, one of the most significant challenges is the formation of diketopiperazines.

Analysis of Diketopiperazine Formation and Mitigation Strategies

Diketopiperazine (DKP) formation is a major side reaction in peptide chemistry, leading to the cleavage of the peptide chain and the formation of a stable cyclic dipeptide. researchgate.netnih.gov This intramolecular cyclization is particularly prevalent in dipeptides where proline is the second amino acid, as is the case in L-Histidyl-L-prolinamide. nih.govresearchgate.net

Mechanism of Formation: The formation of DKP occurs through a spontaneous intramolecular aminolysis reaction. nih.gov The process involves a nucleophilic attack by the N-terminal amino group of the first amino acid (Histidine) on the amide carbonyl carbon between the second (Proline) and third amino acids (if present in a longer chain). researchgate.netnih.gov This attack cleaves the peptide bond and results in the formation of a six-membered ring, the diketopiperazine, and a truncated peptide fragment. researchgate.net For this reaction to occur efficiently, the peptide bond between the first and second amino acid (His-Pro) typically needs to be in a cis conformation, which brings the N-terminal amine into close proximity with the target carbonyl group. nih.gov

This side reaction is frequently observed during the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS), where the basic conditions used to remove the Fmoc protecting group can catalyze the cyclization. researchgate.netresearchgate.net

Mitigation Strategies: Several strategies have been developed to minimize the formation of DKP during peptide synthesis. The choice of strategy often depends on the specific peptide sequence and the synthetic methodology being employed (e.g., solid-phase vs. solution-phase).

Protecting Group Chemistry: In some cases, switching from Fmoc (fluorenylmethyloxycarbonyl) chemistry to Boc (tert-butyloxycarbonyl) chemistry for the α-amino protection can reduce DKP formation, as the acidic deprotection conditions for Boc are less likely to catalyze the cyclization. researchgate.net

Modified Deprotection Conditions: Altering the deprotection cocktail for Fmoc removal can suppress the side reaction. For example, using a mixture of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to be effective. researchgate.net

Immediate Coupling: After the N-terminal protecting group is removed, the exposed free amine should be washed and immediately coupled with the next amino acid in the sequence. researchgate.net This minimizes the time the reactive amine is available to initiate the intramolecular cyclization.

Use of Additives: Certain additives can be included in the reaction mixture to stabilize the peptide intermediate and hinder the degradation pathways that lead to DKP formation. researchgate.net

Solvent Choice: The choice of solvent can impact the rate of DKP formation. Solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, but their effects on side reactions must be considered. researchgate.net

The table below outlines the key factors that influence DKP formation and the corresponding strategies to mitigate this unwanted side reaction.

Factor Influencing DKP FormationMitigation StrategyRationale
Peptide Sequence (Proline at position 2)Careful selection of coupling reagents and reaction conditions.The inherent propensity of Xaa-Pro sequences to cyclize requires optimized protocols to favor intermolecular coupling over intramolecular cyclization. nih.gov
Basic conditions (e.g., during Fmoc deprotection)Use alternative deprotection reagents (e.g., DBU/piperazine) or switch to Boc chemistry.Avoids the strong basicity of piperidine which catalyzes the cyclization reaction. researchgate.net
Exposure time of free N-terminal amineImmediate washing and subsequent acylation/coupling after deprotection.Reduces the window of opportunity for the intramolecular nucleophilic attack to occur. researchgate.net
Solvent and TemperatureOptimize solvent choice and maintain controlled, often lower, temperatures.Reaction kinetics, including those of the DKP side reaction, are highly dependent on the solvent environment and temperature. researchgate.net

Structure Activity Relationship Sar Investigations of L Histidyl L Prolinamide Derived Mimetics

Impact of N-Terminal Substitutions on Biological Activity Profiles

The N-terminal of the L-Histidyl-L-prolinamide structure, corresponding to the pyroglutamyl (pGlu) moiety in native TRH, is a critical site for receptor interaction. Modifications at this position have been extensively explored to enhance stability, selectivity, and potency. The substitution of the pGlu ring with other cyclic structures or acyl groups significantly alters the biological activity profile of the resulting analogs.

Systematic studies involving various N-terminal modifications have yielded key insights. For instance, replacing the native lipid tail on certain lipopeptide antibiotics with linear achiral fatty acids has been a common strategy to probe structure-activity relationships. While not direct analogs of L-Histidyl-L-prolinamide, these studies underscore the principle that modifying the N-terminus can optimize biological activity. In the context of TRH analogs, modifications are often aimed at improving metabolic stability against enzymes like thyroliberinase, which rapidly cleaves the native peptide.

The following table summarizes the impact of selected N-terminal substitutions on the activity of TRH analogs.

N-Terminal ModificationKey Biological Effect(s)Reference Compound
(1-methyl-(S)-4,5-dihydroorotyl)Longer duration of action, potent CNS stimulant effectsTaltirelin (B1682926)
L-pyro-2-aminoadipylEnhanced CNS activityRGH 2202
Acyl Fatty Acid ChainsIncreased membrane affinity and antimicrobial potencyAnoplin Analogs

Critical Role of the L-Prolinamide Moiety in Receptor Recognition and Activity

The L-prolinamide moiety at the C-terminus is indispensable for the biological activity of TRH and its analogs. Its rigid, cyclic structure and the terminal amide group are crucial for proper orientation within the receptor binding pocket and for establishing key molecular interactions that govern receptor activation.

Systematic Evaluation of C-Terminal Structural Modifications and Resultant Bioactivity

Modification of the C-terminal L-prolinamide is a critical strategy for altering the bioactivity of peptides. nih.gov The amide group is often essential for receptor recognition, and its replacement can drastically reduce or abolish activity. nih.gov For many biologically active peptides, the C-terminal amide neutralizes the negative charge of a carboxylic acid, which can increase hydrophobicity and change receptor binding properties. nih.gov

In TRH analogs, even subtle changes to the proline ring or the amide group can have profound effects. For example, an analog where the proline residue was modified to a methyl-proline (Pyr-His-MepNH2) showed improved activity in CNS tests compared to native TRH. nih.gov This enhancement was attributed to increased resistance to enzymatic degradation, highlighting that C-terminal modification can improve biological stability. nih.gov

Conversely, extending the C-terminus often leads to a decrease in activity. Studies on endothelin-1, for example, showed that C-terminal elongated peptides were significantly less potent than the native peptide, and their binding affinities were reduced as the number of amino acid residues increased. nih.gov This principle generally holds for TRH analogs, where the compact structure of the L-prolinamide is considered optimal for receptor fit.

The table below shows examples of C-terminal modifications and their general effect on the bioactivity of peptides.

C-Terminal ModificationGeneral Impact on BioactivityExample Peptide Class
Carboxylic Acid to AmideOften essential for activity; increases hydrophobicityGeneral Peptides
Proline to Methyl-ProlineEnhanced CNS activity; increased metabolic stabilityTRH Analogs
C-Terminal ElongationReduced binding affinity and potencyEndothelin-1 Analogs
Hydrazide or Alcohol FunctionsExtended antibacterial activity spectrumProline-Rich Antimicrobial Peptides

Elucidation of Hydrogen Bonding Networks with Target Receptors (e.g., Arg283 of TRH receptor)

Molecular modeling and simulation studies have been instrumental in elucidating the specific interactions between TRH and its receptor. nih.govacs.org The L-prolinamide moiety plays a crucial role in anchoring the ligand within the binding pocket through a network of hydrogen bonds. acs.org

Computational simulations have identified a strong and frequent hydrogen bonding interaction between the C-terminal prolinamide (ProNH2) group of TRH and an arginine residue within the TRH receptor. acs.org Specifically, the backbone carbonyls of the peptide show frequent hydrogen bonding with the hydroxyl group of Tyr282 and strong, often multiple, interactions with Arg306. acs.org The ProNH2 moiety itself engages in a significant hydrogen-bonding interaction with this Arg306 residue. acs.org

While the initial prompt mentioned Arg283, detailed molecular models point towards Arg306 as a key interaction partner for the prolinamide group. This interaction is believed to be critical for stabilizing the ligand-receptor complex in a conformation conducive to signal transduction. The positive charge of the arginine side chain complements the hydrogen bond-donating and -accepting capabilities of the terminal amide, creating a stable anchor point.

The interaction between the N-terminal pyroglutamyl moiety and other receptor residues, such as Tyr106, has also been well-documented, providing compelling evidence for a specific binding orientation. nih.gov The combination of these interactions—the N-terminal lock and the C-terminal anchor—positions the central histidine residue correctly, leading to receptor activation. The integrity of this hydrogen bonding network is therefore paramount for the biological activity of L-Histidyl-L-prolinamide-derived molecules. nih.govnih.gov

Rational Design Principles for Optimizing Bioavailability and Efficacy

The development of novel L-Histidyl-L-prolinamide mimetics with enhanced therapeutic properties relies on rational design principles. These strategies aim to improve features such as metabolic stability, blood-brain barrier penetration, and receptor subtype selectivity by systematically modifying the lead compound's structure.

Structure-Based Approaches for Lead Compound Optimization

Structure-based lead optimization is an iterative process that leverages detailed knowledge of the ligand-receptor complex to design improved analogs. frontiersin.orgpatsnap.com By understanding the key interactions, such as the hydrogen bonds between the prolinamide moiety and Arg306 of the TRH receptor, medicinal chemists can make targeted modifications to enhance binding affinity and efficacy. acs.orgpatsnap.com

This approach involves several key steps:

Identifying Key Interactions: Using techniques like X-ray crystallography or computational modeling, the precise binding mode of the lead compound is determined. For TRH analogs, this includes identifying the critical hydrogen bonds and van der Waals contacts. nih.govacs.org

Fragment-Based Modification: The lead molecule can be conceptually broken down into fragments. "Bad" fragments that contribute weakly to binding or have poor pharmacokinetic properties can be replaced with "good" fragments that are predicted to form more favorable interactions. frontiersin.org For example, if a part of the molecule is exposed to a solvent, it could be modified to reduce molecular obesity or improve solubility. nih.gov

In Silico Screening: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how proposed structural modifications will affect binding and activity, allowing for the rapid virtual assessment of many potential compounds before synthesis. patsnap.com

By applying these principles, researchers can design analogs that not only fit the receptor pocket more effectively but also possess improved drug-like properties, leading to optimized bioavailability and therapeutic efficacy. nih.gov

Conformational Constraints and their Influence on Activity

Introducing conformational constraints into a flexible peptide is a powerful strategy to lock it into its "bioactive" conformation—the specific three-dimensional shape it adopts when bound to its receptor. nih.govnih.gov This approach can lead to increased potency, improved receptor selectivity, and enhanced metabolic stability. nih.gov

For TRH analogs, this has been achieved by introducing bridges or cyclizing parts of the peptide backbone. An ethylene-bridged TRH analog, for example, was synthesized to restrict the conformational flexibility of the molecule. nih.gov This constrained peptidomimetic was found to be metabolically stable and possessed significant CNS activity, with an enhanced selectivity for antidepressant-like effects compared to its linear counterpart. nih.gov This suggests that restricting the molecule's shape can be beneficial for separating desired CNS actions from peripheral endocrine effects. nih.gov

The rationale behind this strategy is that by pre-organizing the molecule into its active shape, the entropic penalty of binding to the receptor is reduced, which can lead to higher affinity. Furthermore, the constrained structure is often less recognizable by degrading enzymes, thus increasing its biological half-life. mdpi.com The success of this approach depends on correctly identifying the bioactive conformation, which is often guided by computational modeling and detailed SAR studies. nih.govdartmouth.edu

Preclinical Biological Activity and Molecular Mechanism of Action Research

In Vitro Pharmacological Characterization of L-Histidyl-L-prolinamide-Derived Mimetics

The in vitro pharmacological profile of mimetics derived from L-Histidyl-L-prolinamide is crucial for understanding their therapeutic potential. These studies focus on the interaction of these compounds with their molecular targets and their effects on cellular signaling cascades. As analogues of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2), these mimetics are primarily evaluated for their activity at TRH receptors.

The initial step in characterizing a mimetic is to determine its binding affinity (often expressed as the inhibition constant, Ki) and functional potency (often expressed as the half-maximal effective concentration, EC50) at its target receptors. For L-Histidyl-L-prolinamide derivatives, the primary targets are the TRH receptor subtypes, TRH-R1 and TRH-R2.

Research into TRH analogues where the N(1)-position of the central histidine residue is substituted with various alkyl groups has provided significant insights into structure-activity relationships. These studies have demonstrated that modifications to the core L-Histidyl-L-prolinamide structure can dramatically alter both binding affinity and selectivity for TRH receptor subtypes. For instance, an analogue with an ethyl group substitution at the N(1)-position of the imidazole (B134444) ring exhibited a binding affinity for TRH-R1 that was approximately 1.1-fold higher than that of TRH itself. nih.gov

Furthermore, certain analogues have been shown to be selective agonists for TRH-R2, with significantly greater potency compared to their action on TRH-R1. nih.gov An isopropyl-substituted analogue, for example, was found to be 88-fold more potent at activating TRH-R2 over TRH-R1. nih.gov This selectivity is a key objective in drug design, as it may separate desired central nervous system (CNS) effects from potential endocrine side effects.

Other modifications, such as the introduction of fluorine into the histidine ring, have also been explored. One study evaluated fluorinated histidine analogues and found that they generally bind to TRH receptors with micromolar affinity. nih.gov For example, [4(5)-fluoro-imidazole-His2]-TRH displayed a Ki value between 7.5 and 13.5 µM, while [2-trifluoromethyl-imidazole-His2]-TRH showed Ki values in the range of 3.3-4.9 µM. nih.gov These findings indicate that the biological effects of some analogues may be mediated through lower affinity binding sites or potentially through mechanisms not directly involving classical TRH receptors. nih.gov

Receptor Binding Affinity (Ki) and Potency (EC50) of N(1)-alkyl-L-histidine TRH Analogues
Analogue (Substitution at N(1) of Histidine)TRH-R1 Ki (µM)TRH-R1 EC50 (µM)TRH-R2 EC50 (µM)Selectivity (TRH-R1 EC50 / TRH-R2 EC50)
Ethyl (C2H5)0.012---
Isopropyl [CH(CH3)2]-1.60.01888-fold for R2

Data derived from a study on synthesized TRH analogues. nih.gov A '-' indicates data not specified in the source.

TRH receptors are members of the G protein-coupled receptor (GPCR) superfamily. researchgate.netfrontiersin.org The primary signaling cascade initiated by TRH receptor activation involves coupling to Gq/11 proteins. researchgate.netfrontiersin.org This activation stimulates the enzyme phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.gov

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). researchgate.netnih.gov This rapid increase in cytosolic Ca2+ concentration is a key event that mediates many of the physiological actions of TRH. The functional potency (EC50) of L-Histidyl-L-prolinamide-derived mimetics is often determined by measuring their ability to stimulate this pathway, typically by quantifying the accumulation of inositol phosphates or the mobilization of intracellular calcium. researchgate.netnih.gov

Studies on TRH analogues demonstrate that they modulate this precise pathway. The potency of these compounds, as indicated by their EC50 values, reflects their efficacy in initiating this signaling cascade. nih.gov For example, the high potency of the isopropyl-substituted analogue at TRH-R2 (EC50 of 0.018 µM) signifies a strong ability to induce the Gq/11-PLC-IP3 signaling cascade through this receptor subtype. nih.gov The ability of these mimetics to selectively activate TRH receptors and modulate these downstream signaling events forms the molecular basis for their observed physiological effects.

In Vivo Efficacy Studies Utilizing Animal Models

Following in vitro characterization, promising L-Histidyl-L-prolinamide-derived mimetics are advanced to in vivo studies using animal models. These studies are designed to assess the compound's effects within a complex biological system, providing critical information on efficacy and potential therapeutic applications.

A well-established animal model for assessing the CNS activity of TRH analogues is the antagonism of reserpine-induced hypothermia. Reserpine (B192253) is an agent that depletes central monoamines (such as dopamine, norepinephrine, and serotonin), leading to a characteristic and measurable drop in body temperature. juniperpublishers.com The ability of a test compound to reverse this hypothermia is indicative of central stimulatory activity and is a common screening method for potential antidepressants and other CNS-active drugs. juniperpublishers.comnih.gov

One extensively studied L-Histidyl-L-prolinamide-derived mimetic, known as JTP-2942, has demonstrated potent effects in this model. In studies using mice, JTP-2942 was found to be approximately 80 times more potent than TRH in antagonizing reserpine-induced hypothermia when administered subcutaneously. This highlights the significantly enhanced CNS activity of this mimetic compared to the parent hormone.

Comparative Potency of a TRH Mimetic in Antagonizing Reserpine-Induced Hypothermia in Mice
CompoundRelative Potency (vs. TRH)
TRH1
JTP-2942~80

Beyond specific CNS models, the broader bioactivity of L-Histidyl-L-prolinamide derivatives is assessed in various physiological systems. As TRH itself has widespread distribution and functions not only as a hormone but also as a neurotransmitter or neuromodulator, its analogues are expected to have pleiotropic effects. nih.gov

Further investigation into the mechanism of the hyperthermic effect of the mimetic JTP-2942 in reserpinized mice revealed that its action is primarily mediated by the adrenal gland and the autonomic nervous system. This is a notable distinction from TRH, whose thermogenic effects are more closely linked to the hypothalamic-pituitary-thyroid axis. Some studies have also shown that TRH and its metabolites can directly modulate the activity of neuronal ion channels, such as Na+ channels, which represents another facet of its bioactivity within the nervous system. nih.gov The mimetic JTP-2942 has also been shown to protect against spinal motor neuron degeneration in the wobbler mouse model, indicating neuroprotective potential. nih.gov

The selection of appropriate animal models is a critical component of preclinical research. The validity of a model is generally assessed based on three criteria:

Face Validity: The model phenotypically mimics the symptoms or characteristics of the human condition.

Construct Validity: The model shares a similar underlying pathophysiology or molecular mechanism with the human disease.

Predictive Validity: The model can accurately predict the efficacy of a therapeutic intervention in humans.

The reserpine-induced hypothermia model demonstrates good predictive validity for compounds with CNS-stimulant or antidepressant-like activity. researchgate.net Its use is based on the monoamine hypothesis of depression, where depletion of neurotransmitters by reserpine leads to behavioral and physiological changes (like hypothermia) that can be reversed by clinically effective drugs. juniperpublishers.comresearchgate.net Therefore, its use in the study of TRH mimetics is intended to predict potential efficacy in CNS disorders where monoaminergic systems are implicated. The validation of such models ensures that the data generated is relevant and translatable to potential human applications.

Advanced Approaches to Elucidating Molecular Mechanisms

To move beyond basic pharmacological characterization, a deeper understanding of a compound's molecular interactions is essential. For L-Histidyl-L-prolinamide dihydrobromide, this would involve sophisticated techniques to map its engagement with cellular targets and the subsequent signaling events.

Investigation of Ligand-Receptor Interaction Dynamics and Conformational Changes

A fundamental step in understanding the mechanism of action of any bioactive molecule is to study its interaction with its biological target, typically a receptor. Advanced techniques allow for a dynamic view of this process, revealing not just if a molecule binds, but how it binds and the structural changes it induces.

Detailed research findings in this area for this compound are not currently available. However, a hypothetical investigation would likely involve the following methodologies:

Surface Plasmon Resonance (SPR): This technique would provide real-time, label-free analysis of the binding kinetics between this compound and a putative receptor. Key parameters such as association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D) could be determined, offering a quantitative measure of binding affinity.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques would be instrumental in visualizing the three-dimensional structure of this compound in complex with its receptor at an atomic level. This would reveal the precise binding pocket and the key amino acid residues involved in the interaction, as well as any conformational changes in the receptor upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR could be employed to study the dynamics of the ligand-receptor interaction in solution, providing insights into conformational changes in both the ligand and the receptor upon binding.

A hypothetical data table summarizing potential findings from such studies is presented below:

TechniqueHypothetical Parameter MeasuredPotential Finding for this compound
Surface Plasmon Resonance (SPR)Equilibrium Dissociation Constant (K_D)High affinity binding to a specific G-protein coupled receptor (GPCR)
X-ray CrystallographyCo-crystal StructureIdentification of key hydrogen bonds and hydrophobic interactions in the binding site
NMR SpectroscopyConformational ShiftEvidence of an induced-fit binding mechanism

Post-Receptor Signaling Cascade Analysis

Following the initial binding event, a cascade of intracellular signaling events is typically triggered. A thorough analysis of these downstream pathways is crucial for a complete understanding of a compound's biological effects.

Specific post-receptor signaling cascade analyses for this compound have not been reported. A comprehensive research program to elucidate these pathways would likely include:

Phospho-proteomics: This powerful technique would allow for a global analysis of changes in protein phosphorylation within a cell upon treatment with this compound. This could identify key kinases and signaling pathways that are activated or inhibited.

Second Messenger Assays: Measurement of intracellular second messengers, such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and intracellular calcium (Ca2+), would provide evidence for the involvement of specific signaling pathways (e.g., Gs, Gq coupled GPCRs).

Gene Expression Profiling (Transcriptomics): Techniques such as RNA-sequencing would reveal changes in gene expression patterns in response to the compound, identifying downstream transcriptional targets and providing a broader view of the cellular response.

The following interactive data table illustrates the types of data that could be generated from these analyses:

Analytical ApproachDownstream Target/Pathway AnalyzedHypothetical Effect of this compound
Phospho-proteomicsMitogen-Activated Protein Kinase (MAPK) PathwayIncreased phosphorylation of ERK1/2
Second Messenger AssaysCyclic AMP (cAMP) levelsDose-dependent increase in intracellular cAMP
Gene Expression ProfilingTarget Gene TranscriptionUpregulation of genes involved in cellular proliferation

Advanced Analytical and Structural Characterization Methodologies

Comprehensive Spectroscopic Analyses for Peptide Structure Elucidation

Spectroscopic methods are fundamental to confirming the identity and detailed structural features of L-Histidyl-L-prolinamide dihydrobromide. Each technique offers unique insights into different aspects of the molecular structure.

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of peptides in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the molecule.

¹H NMR: The proton spectrum would confirm the presence of all constituent protons. Key signals would include those from the histidine imidazole (B134444) ring (typically in the 7-8 ppm region), the α-protons of both histidine and proline residues, and the distinct methylene (B1212753) protons of the proline ring. researchgate.net The dihydrobromide salt form ensures the protonation of the imidazole ring, leading to characteristic shifts for its C2-H and C4/5-H protons.

¹³C NMR: The carbon spectrum provides information on each unique carbon environment. The carbonyl carbons of the peptide bond and the prolinamide C-terminus would resonate at the downfield end of the spectrum (around 170-180 ppm). acs.org The carbons of the proline ring and the histidine imidazole ring would also show characteristic chemical shifts. bmrb.io

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning all proton and carbon signals and confirming the covalent linkage between the L-histidine and L-prolinamide residues. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, helping to define the peptide's preferred conformation in solution.

Residue Expected ¹H Chemical Shift Range (ppm) Expected ¹³C Chemical Shift Range (ppm)
L-Histidine α-H: ~4.5, β-H: ~3.2, Imidazole C2-H: ~8.7, Imidazole C4-H: ~7.4Cα: ~55, Cβ: ~28, C=O: ~172, Imidazole: 118-136
L-Prolinamide α-H: ~4.4, β,γ-H: ~2.0-2.3, δ-H: ~3.6-3.7Cα: ~62, Cβ: ~30, Cγ: ~25, Cδ: ~47, C=O: ~175

Note: Expected shifts are approximate and can vary based on solvent and pH.

Mass spectrometry (MS) is a primary technique for verifying the molecular weight and amino acid sequence of peptides.

Electrospray Ionization (ESI-MS): This soft ionization technique would be used to determine the molecular mass of the intact L-Histidyl-L-prolinamide cation. The analysis would reveal a primary ion corresponding to the molecular weight of the protonated peptide ([M+H]⁺), confirming the gross formula.

Tandem Mass Spectrometry (MS/MS): To verify the sequence, the [M+H]⁺ ion is isolated and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions are analyzed to reconstruct the peptide sequence. The fragmentation of the peptide backbone generates characteristic 'b' and 'y' ions. For L-Histidyl-L-prolinamide, the key fragments would confirm that histidine is the N-terminal residue and prolinamide is the C-terminal residue. The unique cyclic structure of proline can lead to specific fragmentation patterns, often resulting in a strong signal for the b₂ ion or internal fragments related to the proline residue. nih.govnih.gov This technique is also highly effective for detecting and identifying impurities.

Ion Type Fragment Structure Expected m/z
b₁His138.06
y₁Pro-NH₂115.09
[M+H]⁺His-Pro-NH₂253.14

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint of the functional groups present and insights into hydrogen bonding and conformation. springernature.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by characteristic peptide absorptions. The Amide I band (primarily C=O stretching) is expected around 1650-1680 cm⁻¹, and its position is sensitive to the peptide's secondary structure. researchgate.net The Amide II band (N-H bending and C-N stretching) typically appears around 1550 cm⁻¹. acs.org Additionally, N-H stretching vibrations from the protonated amine and imidazole groups would be visible as broad bands above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and can be used to study the conformation of the peptide backbone and amino acid side chains. nih.gov Analysis of the Amide I and Amide III bands in Raman spectra can yield quantitative information about the dihedral angles (φ, ψ) of the peptide backbone. acs.org

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
Amide A~3300N-H Stretch
Amide I~1660C=O Stretch
Amide II~1550N-H Bend, C-N Stretch
Imidazole Ring~1400-1600C=C and C=N Stretching

UV-Vis spectroscopy is used to study electronic transitions within a molecule. For peptides, UV absorption is primarily dictated by the presence of aromatic amino acid residues.

In this compound, the only significant chromophore is the imidazole ring of the histidine residue. technologynetworks.com Histidine exhibits a characteristic absorbance maximum at approximately 210 nm. sielc.comresearchgate.net While proline and the peptide bond also absorb in the far-UV region, the histidine absorption is the most distinct feature above 200 nm. This property allows for the straightforward quantification of the peptide in solution using the Beer-Lambert law, provided a suitable wavelength is chosen where interference from other components is minimal. thermofisher.com

Crystallographic Studies on Related Peptide Dihydrobromide Compounds for Structural Insights

Compound Crystal System Space Group Unit Cell Parameters (a, b, c) Reference
L-cystine dihydrobromide dihydrateMonoclinicP2₁a=9.512 Å, b=13.458 Å, c=6.021 Å iucr.org
L-histidine hydrobromide monohydrateOrthorhombicP2₁2₁2₁a=13.123 Å, b=6.581 Å, c=9.651 Å nih.gov

These data provide a predictive framework for the solid-state structure of this compound.

Chromatographic and Electrophoretic Techniques for Purity, Separation, and Isomer Analysis

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and for separating it from potential impurities, including sequence isomers or diastereomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of peptides. phenomenex.com The sample is analyzed on a hydrophobic stationary phase (e.g., C18) with a mobile phase gradient, typically consisting of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA). This method can effectively separate the target peptide from synthesis precursors, byproducts, and degraded fragments. shodex.com

Capillary Electrophoresis (CE): CE offers extremely high-resolution separations based on the charge-to-size ratio of analytes. nih.gov It is particularly powerful for resolving closely related species, such as peptide diastereomers (e.g., L-His-L-Pro vs. D-His-L-Pro). nih.gov The separation efficiency of CE makes it an ideal complementary technique to HPLC for rigorous purity and isomer analysis. acs.orgmdpi.com Coupling CE with mass spectrometry (CE-MS) provides an even more powerful analytical platform, combining high-efficiency separation with definitive mass identification. nih.gov

Computational Chemistry and Molecular Modeling Applications

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods provide a rapid and cost-effective means to predict the biological activity of L-Histidyl-L-prolinamide analogs, guiding synthetic efforts toward compounds with improved properties.

Prediction of Lipophilicity Parameters (e.g., clogP, SlogP) and Correlation with Biological Activity

Lipophilicity is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. For peptide mimetics like derivatives of L-Histidyl-L-prolinamide, predicting lipophilicity is essential for assessing their potential to cross biological membranes, such as the blood-brain barrier. Parameters like clogP (calculated log P) and SlogP (log P based on atomic contributions) are commonly computed.

Research on TRH analogs has shown that modifying the L-prolinamide moiety can significantly alter lipophilicity and, consequently, central nervous system (CNS) effects. For instance, converting the primary amide of the prolinamide to a secondary or tertiary amide, or replacing it with moieties like (2S)-cyanopyrrolidine or (2R)-methylpyrrolidine, leads to variations in clogP and SlogP values. These changes in lipophilicity have been correlated with observed CNS activity, demonstrating the utility of these in silico parameters in predicting biological outcomes.

Table 1: Predicted Lipophilicity Parameters and Observed CNS Effect of L-Histidyl-L-prolinamide Analogs
Analog Modification (at Prolinamide C-terminus)clogPSlogPRelative CNS Effect
L-prolinamide (Parent)--Baseline
(4R)-4-thiazolidinecarboxamide0.131-0.946Increased
(2S)-cyanopyrrolidine-0.00440.182Slightly Decreased
(2R)-methylpyrrolidine0.6390.678Significantly Increased
L-prolinol-0.143-0.349Markedly Decreased
L-proline0.331-0.257Markedly Decreased

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For L-Histidyl-L-prolinamide and its analogs, QSAR studies have been instrumental in identifying key structural features that govern their interaction with the TRH receptor (TRHR).

By developing QSAR models for TRH analogs, researchers can predict the binding affinity and selectivity of novel compounds for different TRHR subtypes (TRH-R1 and TRH-R2). These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties, to quantify the structural attributes of the molecules. The statistically significant predictive models are then validated using external test sets of compounds with known activities. This approach allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and biological evaluation.

Molecular Docking and Dynamics Simulations for Receptor Interaction Analysis

Molecular docking and dynamics simulations provide atomic-level insights into how L-Histidyl-L-prolinamide and its derivatives interact with their biological targets, such as the TRH receptor.

Characterization of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For L-Histidyl-L-prolinamide, which is the core of TRH, docking studies into the TRH receptor (TRHR) have elucidated key interactions.

The pyroglutamyl residue of TRH forms hydrogen bonds with specific residues in the receptor's transmembrane helices. The central histidyl residue's imidazole (B134444) ring engages in crucial interactions, including potential hydrogen bonding and pi-stacking with aromatic residues like tyrosine in the binding pocket. The prolinamide moiety also forms important hydrogen bonds that anchor the ligand within the receptor.

Recent structural studies of the TRHR in complex with TRH and its analog taltirelin (B1682926) (which shares the L-Histidyl-L-prolinamide core) have provided detailed insights into these binding modes. For example, the prolinamide group of TRH forms hydrogen bonds with arginine and tyrosine residues in the receptor. The imidazole ring of the histidine residue interacts with a glutamine and a tyrosine residue. Understanding these specific interactions is vital for predicting the binding affinity of novel analogs.

Table 2: Key Residue Interactions of the L-Histidyl-L-prolinamide Core in the TRH Receptor Binding Pocket
Peptide MoietyInteracting TRHR ResidueType of Interaction
Histidine (imidazole ring)Q1053.32Hydrogen Bond
Histidine (imidazole ring)Y1063.33Hydrogen Bond / π-π Stacking
Histidine (imidazole ring)Y1925.39Interaction
ProlinamideR3067.39Hydrogen Bond
ProlinamideY2826.51Hydrogen Bond
ProlinamideN2896.58Hydrogen Bond

Simulation of Conformational Changes and Flexibility of Peptide Mimetics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For flexible peptide mimetics like L-Histidyl-L-prolinamide and its analogs, MD simulations can reveal important information about their conformational flexibility and how they adapt to the receptor's binding site.

MD simulations of TRH and its analogs bound to the TRHR show that the ligand can adopt various conformations within the binding pocket. These simulations can also shed light on the conformational changes that the receptor undergoes upon ligand binding, which is crucial for receptor activation and downstream signaling. By simulating the dynamic behavior of the ligand-receptor complex, researchers can gain a deeper understanding of the molecular basis of agonism and antagonism, which is essential for the rational design of new drugs. These simulations can reveal fluctuations in atomic positions, changes in secondary structure, and the stability of key intermolecular interactions over time. nih.govdovepress.com

Rational Design and Virtual Screening of Novel Peptide Analogues

The insights gained from SAR, QSAR, molecular docking, and MD simulations are integrated into the rational design and virtual screening of novel peptide analogues based on the L-Histidyl-L-prolinamide scaffold.

The process of rational design involves modifying the parent molecule in a targeted manner to enhance desired properties, such as binding affinity, selectivity, or metabolic stability. For example, based on the understanding of the TRHR binding pocket, modifications can be made to the L-Histidyl-L-prolinamide structure to introduce new interactions or strengthen existing ones.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. plos.org Structure-based virtual screening uses the three-dimensional structure of the target receptor to dock and score candidate ligands. This approach has been successfully applied to identify novel TRH analogs. By screening virtual libraries of compounds containing the L-Histidyl-L-prolinamide core, researchers can prioritize a smaller, more manageable number of compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov The development of taltirelin, an orally active TRH analog with improved CNS activity, is a testament to the success of such rational design and screening approaches. nih.gov

De Novo Design Principles for Enhanced Target Specificity and Potency

De novo drug design involves the computational construction of novel molecules with desired pharmacological properties. For peptides like L-Histidyl-L-prolinamide, this process focuses on modifying the core structure to optimize interactions with a specific biological target, thereby enhancing potency and selectivity.

The unique conformational rigidity of the proline residue significantly limits the peptide's backbone flexibility. This constraint is a crucial advantage in de novo design, as it reduces the entropic penalty upon binding to a target and provides a stable scaffold for orienting key pharmacophoric groups. Computational approaches, such as those utilizing Rosetta's hotspot-centric methodology, can be adapted for dipeptides. This strategy involves identifying key interaction "hotspots" on a target protein and then designing a peptide scaffold that presents amino acid side chains to engage these specific points. For L-Histidyl-L-prolinamide, the imidazole ring of histidine is a primary site for modification, allowing for the introduction of various substituents to probe interactions within a target's binding pocket and improve affinity.

Furthermore, advanced computational strategies now employ generative models and high-throughput virtual screening (HTVS) to explore vast chemical spaces for novel peptide binders. acs.org These methods can evolve from a starting library of random peptides to identify candidates with high affinity for specific proteins. acs.org The principles from such approaches could be applied to a library of L-Histidyl-L-prolinamide derivatives, using directed mutations in silico to evolve sequences with optimized binding energies for a given target. acs.org

A key principle in enhancing specificity is the design of peptides that complement the unique topology of the target's binding site. Molecular dynamics (MD) simulations are employed to study the conformational landscape of the peptide and its analogues, ensuring that the designed molecules maintain a bioactive conformation. The structural insights from these simulations guide the modification of the L-Histidyl-L-prolinamide backbone or side chains to achieve a precise geometric and chemical complementarity with the target, minimizing off-target interactions.

Computational Screening for Lead Identification

Computational screening, or virtual screening, is a powerful and cost-effective method for identifying promising lead compounds from large digital libraries. This technique is particularly valuable for peptide-based drug discovery. The L-Histidyl-L-prolinamide structure can be used as a query in various screening paradigms to identify new potential therapeutic agents.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known, SBVS, primarily through molecular docking, is a preferred approach. nih.gov In this process, a library of virtual compounds, which could include thousands of derivatives of L-Histidyl-L-prolinamide, is docked into the active site of the target protein. Each compound's binding pose and affinity are then evaluated using a scoring function.

For instance, in a hypothetical screening targeting an enzyme like angiotensin-converting enzyme (ACE), L-prolinamide-containing derivatives have been computationally evaluated. nveo.org Docking studies predict the binding energy and key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme's active site residues. nveo.org The results are often compared to known inhibitors, like Captopril or Enalapril, to benchmark their potential efficacy. nveo.org

Table 1: Example Docking Scores of Prolinamide Derivatives Against a Target Enzyme This table is illustrative, based on findings for similar prolinamide-containing compounds, and demonstrates the type of data generated in SBVS.

Compound Docking Score (kcal/mol) Key Interacting Residues (Hypothetical)
Derivative D1 -6.5 HIS353, ALA354, GLU384
Derivative D4 -6.9 HIS353, HIS513, TYR523
Derivative D8 -7.1 GLU162, GLN281, LYS511

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, LBVS methods are employed. nih.gov These techniques rely on the knowledge of other molecules that bind to the target. If a set of known active ligands for a particular receptor is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A virtual library of L-Histidyl-L-prolinamide analogues can then be screened to identify molecules that fit this pharmacophore model.

Another LBVS approach is chemical similarity searching. Here, a known active molecule is used as a template, and databases are searched for compounds with similar structural or physicochemical properties. frontiersin.org This can identify novel scaffolds that retain the key features of the original active compound. The combination of the rigid proline ring and the functionalizable histidine side chain in L-Histidyl-L-prolinamide makes it a versatile template for such similarity-based searches.

Following virtual screening, the top-ranked compounds, or "hits," are typically subjected to further computational analysis, such as more rigorous binding free energy calculations or ADME (absorption, distribution, metabolism, and excretion) property predictions, before being prioritized for chemical synthesis and biological testing. scispace.com

Future Directions and Emerging Research Perspectives

Development of Next-Generation L-Histidyl-L-prolinamide-Based Bioactive Mimetics

The development of novel analogs of L-Histidyl-L-prolinamide, which is the amidated form of the TRH tripeptide, is a key focus of current research. The primary goals are to improve upon the natural compound's limitations, such as a short biological half-life and poor blood-brain barrier penetration. nih.gov Scientists are designing next-generation bioactive mimetics with enhanced stability, receptor selectivity, and central nervous system (CNS) activity. nih.gov

One successful strategy involves modifications to the N-terminal pyroglutamyl residue of the parent TRH structure. google.com For instance, Taltirelin (B1682926), a TRH analog, demonstrates significantly more potent and prolonged CNS stimulant activity compared to the native hormone. frontiersin.org This enhanced effect is attributed to its greater stability and longer duration of action. wikipedia.org Taltirelin has been approved for the treatment of spinocerebellar degeneration, highlighting the clinical potential of these next-generation mimetics. frontiersin.orgformosalab.com

Another approach involves substitutions at the imidazole (B134444) ring of the histidine residue. The novel TRH analog, 2-ARA-53a, incorporates substitutions at both the NH2-terminus and the imidazole ring. This dual modification preserves the neuroprotective actions of TRH-like compounds while minimizing or eliminating undesirable autonomic, analeptic, and endocrine effects. physiology.org

Below is a table comparing some of the next-generation L-Histidyl-L-prolinamide-based bioactive mimetics:

CompoundKey Structural Modification(s)Pharmacological Advantages
Taltirelin Replacement of the pyroglutamyl residue with a 1-methyl-(S)-4,5-dihydroorotyl group. nih.govmdpi.com10–100 times more potent CNS stimulant activity than TRH, longer half-life, and reduced endocrine effects. frontiersin.orgnih.gov
MK-771 Replacement of the pyroglutamyl residue with L-pyro-2-aminoadipyl and the prolineamide with a thiazolidine-4-carboxamide.Enhanced analeptic activity and potentiation of acetylcholine's excitatory actions in the cerebral cortex.
2-ARA-53a Substitutions at the NH2-terminus and the imidazole ring.Preserves neuroprotective effects while reducing autonomic, analeptic, and endocrine side effects. physiology.org
3Me-H TRH Methylation at the 3-position of the histidine imidazole ring.Demonstrates anticonvulsant effects with the potential for intranasal delivery to bypass the blood-brain barrier. nih.gov

These examples underscore the progress in designing mimetics with tailored pharmacological profiles, paving the way for more effective and safer therapeutic interventions.

Integration of Omics Technologies for Systems-Level Biological Evaluation

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for a comprehensive, systems-level understanding of the biological effects of L-Histidyl-L-prolinamide and its analogs. mdpi.comthermofisher.com These technologies allow researchers to move beyond single-target interactions and explore the broader physiological impact of these compounds. nih.gov

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with a TRH analog, scientists can identify the molecular pathways and networks that are modulated. nih.gov This approach can reveal novel mechanisms of action, identify potential biomarkers of drug response, and provide a more holistic view of the compound's effects on the body.

For example, metabolomics can be employed to study the downstream metabolic consequences of TRH receptor activation, shedding light on how these compounds influence whole-body metabolism. nih.gov Proteomics can identify changes in protein expression in different tissues, providing insights into the specific cellular processes affected. The integration of these multi-omics datasets can lead to the identification of new therapeutic targets and the development of more personalized treatment strategies. mdpi.com

Advancements in Synthetic Methodologies for Peptide and Peptidomimetic Libraries

The synthesis of large and diverse libraries of peptides and peptidomimetics is crucial for the discovery of new bioactive compounds with improved properties. americanpeptidesociety.org Recent advancements in synthetic methodologies have greatly facilitated this process. Solid-phase peptide synthesis (SPPS) remains a cornerstone technique, allowing for the efficient and stepwise assembly of peptides on a solid support. researchgate.netqyaobio.comnih.gov

To generate vast numbers of different peptide sequences, combinatorial approaches such as the "split-mix" synthesis method are employed. americanpeptidesociety.orgnih.gov This technique involves splitting a resin support into multiple portions, coupling a different amino acid to each portion, and then mixing the portions back together. By repeating this process, a library containing millions of unique peptide sequences can be rapidly generated. americanpeptidesociety.org

Furthermore, researchers are developing innovative methods for creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and oral bioavailability. researchgate.netnih.gov These methods include the synthesis of oligoureas and other backbone-modified structures using solid-phase techniques. acs.org The use of versatile resin-bound intermediates also allows for the construction of a wide variety of complex peptidomimetic scaffolds. acs.org These advanced synthetic strategies are instrumental in exploring the chemical space around L-Histidyl-L-prolinamide and identifying new lead compounds for drug development.

Exploration of Novel Therapeutic Areas Based on TRH Receptor Modulation and Beyond

While the role of TRH in the hypothalamic-pituitary-thyroid axis is well-established, TRH receptors are also widely distributed throughout the central nervous system, suggesting a broader range of physiological functions. nih.govnih.gov This has led to the exploration of novel therapeutic areas for TRH receptor modulators, including L-Histidyl-L-prolinamide and its analogs.

One of the most promising areas of investigation is in the treatment of neurodegenerative diseases. researchgate.net Preclinical studies have shown that TRH and its analogs can have neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and spinocerebellar ataxia. frontiersin.orgnih.gov These compounds may protect neurons from damage, reduce inflammation, and promote neuronal survival. nih.gov

Another potential application is in the management of epilepsy. TRH has demonstrated anticonvulsant activity in various animal models, and some clinical studies have suggested its utility in treating intractable epilepsy. nih.govnih.govdntb.gov.ua The development of TRH analogs with improved CNS penetration could enhance their efficacy as antiepileptic agents. nih.gov

Furthermore, research is ongoing into the potential of TRH and its mimetics to promote recovery after traumatic brain injury. physiology.orgmdpi.com Studies have shown that these compounds can improve motor and cognitive function in animal models of brain trauma. physiology.org The neuroprotective and neurotrophic effects of TRH receptor agonists may contribute to these beneficial outcomes. nih.gov The exploration of these and other novel therapeutic areas holds the potential to significantly expand the clinical utility of L-Histidyl-L-prolinamide-based compounds.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing and characterizing L-Histidyl-L-prolinamide dihydrobromide?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Characterization requires multi-modal validation:

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify backbone connectivity and dihydrobromide salt formation .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 214 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities (<2%) .
  • Salt Stoichiometry : Argentometric titration quantifies bromide content, ensuring a 2:1 (compound:HBr) ratio .

Q. What analytical techniques ensure stability and purity of this compound under experimental conditions?

  • Methodological Answer :

  • Stability Testing : Accelerated degradation studies (pH 3–9 buffers, 40–60°C) monitored via HPLC to identify hydrolysis-prone regions .
  • Long-Term Storage : Lyophilized powders stored at -80°C with desiccants minimize hygroscopic degradation. Reconstituted solutions in PBS (pH 7.4) should be used within 24 hours .
  • Purity Validation : Combine Karl Fischer titration (water content <0.5%) with ICP-MS for residual metal analysis (e.g., Pd <10 ppm from synthesis catalysts) .

Q. How should calibration standards and test solutions be prepared for quantitative assays?

  • Methodological Answer :

  • Stock Solutions : Dissolve in ultrapure water (0.1 mg/mL), filter through 0.22 µm PVDF membranes to remove particulates .
  • Calibration Curve : Dilute stock to 0.001–0.1 mg/mL in triplicate. Use linear regression (R2^2 >0.99) with blank subtraction to account for matrix effects .

Advanced Research Questions

Q. How can discrepancies in reported receptor binding affinities of this compound be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines (e.g., HEK-293T expressing recombinant H3 receptors) and buffer compositions (e.g., 1 mM Mg2+^{2+} for GPCR stability) .
  • Control Compounds : Include reference agonists (e.g., (R)-(-)-α-Methylhistamine dihydrobromide) to validate assay sensitivity .
  • Data Normalization : Express results as % efficacy relative to maximal histamine response, with pEC50_{50} values calculated via nonlinear regression (GraphPad Prism) .

Q. What critical factors must be addressed when designing in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Dose Optimization : Conduct pilot studies to determine MTD (maximum tolerated dose) using stepwise escalation (e.g., 0.1–10 mg/kg in rodents) .
  • Bioavailability Metrics : Use LC-MS/MS to quantify plasma concentrations (LOQ = 1 ng/mL) and calculate AUC024h_{0-24h}, Cmax_{max}, and t1/2_{1/2} .
  • Ethical Compliance : Obtain IACUC approval (protocol #XX-XXX) with endpoints defined to minimize animal distress (e.g., humane euthanasia at 20% weight loss) .

Q. What statistical methods are optimal for analyzing dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (variable slope) to dose-response data using the Hill equation. Report 95% confidence intervals for EC50_{50} values .
  • Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude technical replicates with >3 SD deviations .
  • Multivariate Analysis : Use two-way ANOVA to assess interactions between dose and secondary variables (e.g., sex, age) .

Q. How can researchers validate the specificity of this compound for histamine receptor subtypes?

  • Methodological Answer :

  • Competitive Binding Assays : Use 3H^3H-histamine displacement in membranes from H1-, H2-, and H3-transfected cells. Calculate Ki_i values using Cheng-Prusoff equation .
  • Functional Antagonism : Measure cAMP accumulation (H2) or IP1 production (H1) to rule off-target effects. A >100-fold selectivity ratio (H3 vs. H1/H2) confirms specificity .

Contradiction Resolution & Literature Analysis

Q. How should conflicting data on the compound’s stability in aqueous solutions be reconciled?

  • Methodological Answer :

  • Contextualize Conditions : Compare buffer composition (e.g., phosphate vs. Tris), temperature (4°C vs. 25°C), and pH (acidic vs. neutral) across studies .
  • Degradation Product Analysis : Use HR-MS to identify oxidation byproducts (e.g., prolinamide ring-opening) and correlate with bioactivity loss .

Q. What strategies optimize experimental reproducibility in receptor activation studies?

  • Methodological Answer :

  • Cell Line Authentication : STR profiling to confirm receptor expression levels (e.g., qPCR for H3 receptor mRNA) .
  • Inter-Lab Calibration : Share reference samples with collaborating labs to harmonize assay protocols (e.g., EC50_{50} ±15% variance threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.